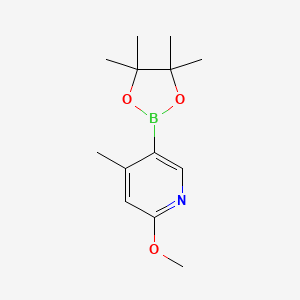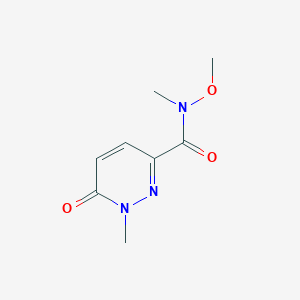
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Descripción general
Descripción
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol, abbreviated as BFPE, is an organic compound with a variety of uses in scientific research. It is a colorless solid with a melting point of 63-64°C and a boiling point of 184-185°C. BFPE is commonly used as a substrate for enzymes and as a reagent for organic synthesis. Its unique properties make it an ideal compound for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
BFPE is used in a variety of scientific research applications. It can be used as a substrate for enzymes, allowing researchers to study the effects of different enzymes on the compound. It can also be used as a reagent in organic synthesis, allowing researchers to create new compounds. Additionally, BFPE can be used as a fluorescent probe, allowing researchers to study the structure of proteins and other molecules.
Mecanismo De Acción
The mechanism of action of BFPE is not well understood. However, it is believed that the compound interacts with enzymes and other molecules in a manner similar to other aromatic compounds. It is thought that the compound binds to the active site of an enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFPE have not been extensively studied. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, suggesting that it may be useful as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using BFPE in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable, allowing it to be used in a variety of experiments. The primary limitation of using BFPE is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
Given the potential applications of BFPE, there are a number of potential future directions for research. These include further studies on the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the compound’s mechanism of action and its potential as a fluorescent probe. Finally, further research could be conducted on the compound’s solubility and its potential applications in other areas of research.
Propiedades
IUPAC Name |
(2R)-2-(benzylamino)-2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(11-18)17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQMSGKHFTHDR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1464098.png)
![tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1464100.png)





![[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1464109.png)
![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)

![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)

